1-Mesityl-1,4,5,6-tetrahydropyrimidine
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Overview
Description
1-Mesityl-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that belongs to the class of tetrahydropyrimidines These compounds are characterized by a six-membered ring containing two nitrogen atoms The mesityl group, which is a derivative of mesitylene, is attached to the nitrogen atom, adding unique properties to the compound
Preparation Methods
The synthesis of 1-Mesityl-1,4,5,6-tetrahydropyrimidine can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles.
Selective Reduction of Pyrimidines: Another approach is the selective reduction of pyrimidine derivatives.
Ring Expansion Chemistry: This method involves the ring expansion of smaller cyclic compounds such as cyclopropanes, aziridines, and azetidines.
Chemical Reactions Analysis
1-Mesityl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Mesityl-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Chemistry: In organic synthesis, it serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a carbon dioxide fixation agent, forming zwitterionic adducts with CO2.
Medicine: Research has indicated that tetrahydropyrimidine derivatives possess pharmacological properties, including antimicrobial and antineoplastic activities.
Mechanism of Action
The mechanism of action of 1-Mesityl-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets and pathways:
Carbon Dioxide Fixation: The compound reacts with CO2 to form a zwitterionic adduct, which can be studied for its potential in carbon capture technologies.
Pharmacological Activity: The compound’s antimicrobial and antineoplastic activities are believed to involve the inhibition of key enzymes and pathways in microbial and cancer cells.
Comparison with Similar Compounds
1-Mesityl-1,4,5,6-tetrahydropyrimidine can be compared with other similar compounds:
1,4,5,6-Tetrahydropyrimidine: This parent compound lacks the mesityl group and has different chemical properties and reactivity.
1,2,3,6-Tetrahydropyridine: This compound has a similar ring structure but differs in the position of the nitrogen atoms and the presence of a double bond.
The presence of the mesityl group in this compound imparts unique properties, such as enhanced stability and reactivity, making it distinct from its analogs.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C13H18N2/c1-10-7-11(2)13(12(3)8-10)15-6-4-5-14-9-15/h7-9H,4-6H2,1-3H3 |
InChI Key |
MMBZPNGOMSMALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCCN=C2)C |
Origin of Product |
United States |
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